Enhanced Enantioselectivity in Ketimine Hydrogenation: Segphos vs. Synphos
In the Pd-catalyzed asymmetric hydrogenation of activated imines, a direct comparison under identical conditions reveals that a Pd(CF₃CO₂)/(S)-Segphos catalyst consistently outperforms Pd(CF₃CO₂)/(S)-SynPhos for N-diphenylphosphinyl ketimine substrates [1]. This demonstrates a clear, substrate-specific advantage in enantioselectivity.
| Evidence Dimension | Enantioselectivity (ee %) for N-diphenylphosphinyl ketimines |
|---|---|
| Target Compound Data | 87−99% ee |
| Comparator Or Baseline | Pd(CF₃CO₂)/(S)-SynPhos: 88−97% ee |
| Quantified Difference | Up to 2% absolute improvement in ee at the high end; broader performance range (87-99% vs. 88-97%) |
| Conditions | Asymmetric hydrogenation of N-diphenylphosphinyl ketimines in trifluoroethanol using Pd(CF₃CO₂) precursor. |
Why This Matters
Higher and more consistent enantioselectivity in ketimine hydrogenation directly translates to improved yield of chiral amines for pharmaceutical intermediates, reducing purification costs.
- [1] Dai, Q.; Yang, W.; Zhang, X. Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines. J. Org. Chem. 2007, 72 (10), 3795–3798. DOI: 10.1021/jo0700878 View Source
